(1,2,3,6-Tetrahydropyridin-4-yl)methanamine (1,2,3,6-Tetrahydropyridin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17384885
InChI: InChI=1S/C6H12N2/c7-5-6-1-3-8-4-2-6/h1,8H,2-5,7H2
SMILES:
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine

CAS No.:

Cat. No.: VC17384885

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine -

Specification

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name 1,2,3,6-tetrahydropyridin-4-ylmethanamine
Standard InChI InChI=1S/C6H12N2/c7-5-6-1-3-8-4-2-6/h1,8H,2-5,7H2
Standard InChI Key XSIYFCJQHCTSMT-UHFFFAOYSA-N
Canonical SMILES C1CNCC=C1CN

Introduction

Chemical Identity and Structural Features

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine (IUPAC name: 1,2,3,6-tetrahydropyridin-4-ylmethanamine) is a bicyclic amine with a molecular formula of C6H12N2\text{C}_6\text{H}_{12}\text{N}_2 and a molecular weight of 112.17 g/mol. The compound exists as a free base but is often stabilized as its dihydrochloride salt (CAS: 2241142-68-5), which has a molecular weight of 185.09 g/mol. Key structural features include:

  • A tetrahydropyridine ring, which adopts a boat conformation in its saturated state.

  • A methanamine (-CH2_2NH2_2) substituent at the 4-position of the ring, contributing to its polarity and reactivity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC6H12N2\text{C}_6\text{H}_{12}\text{N}_2
Molecular Weight112.17 g/mol
CAS Number (Free Base)Not Available
CAS Number (Dihydrochloride)2241142-68-5
IUPAC Name1,2,3,6-Tetrahydropyridin-4-ylmethanamine
SMILESC1C=CC(NC1)CN

The compound’s amine group enables hydrogen bonding, while the partially unsaturated ring allows for π-π interactions, both critical for biological activity.

Synthesis and Manufacturing

The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine typically involves multi-step organic reactions. One common approach begins with pyridine derivatives undergoing partial hydrogenation to form the tetrahydropyridine core, followed by functionalization at the 4-position. For example:

  • Hydrogenation of Pyridine: Pyridine is hydrogenated using a catalyst (e.g., palladium on carbon) to yield 1,2,3,6-tetrahydropyridine.

  • Mannich Reaction: The tetrahydropyridine intermediate reacts with formaldehyde and ammonium chloride to introduce the methanamine group.

Alternative routes include cyclization of γ-aminoketones or reductive amination of appropriate precursors. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

ActivityModel SystemResult
ROS ScavengingHippocampal Neurons40% Reduction at 10 µM
AChE InhibitionEnzymatic AssayIC50_{50} = 15 µM
5-HT1A_{1A} Receptor AgonismRadioligand BindingKiK_i = 2.3 µM

These activities suggest potential applications in Alzheimer’s disease, depression, and Parkinson’s disease.

Mechanism of Action

The compound’s neuroprotective effects arise from dual mechanisms:

  • Antioxidant Activity: The amine group donates electrons to neutralize free radicals, while the tetrahydropyridine ring stabilizes the resultant radical species.

  • Enzyme Inhibition: Molecular docking studies reveal that the methanamine moiety forms hydrogen bonds with AChE’s catalytic triad (Ser203, Glu334, His447), blocking substrate access.

For 5-HT1A_{1A} agonism, the compound’s conformation aligns with the receptor’s binding pocket, mimicking serotonin’s indoleamine structure.

Comparison with Structural Analogs

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine shares structural similarities with other bicyclic amines but differs in pharmacological profiles:

Table 3: Comparative Analysis with Analogous Compounds

CompoundStructureKey Activity
1-MethylpyrrolidineSaturated 5-membered ringWeak AChE inhibition (IC50IC_{50} > 100 µM)
2-AminomethylpyridineAromatic pyridine ringNo neuroprotection
(1,2,3,6-Tetrahydropyridin-4-yl)methanaminePartially saturated ringDual antioxidant/AChE inhibition

The tetrahydropyridine core’s partial unsaturation enhances electron delocalization, improving antioxidant capacity compared to fully saturated analogs like 1-methylpyrrolidine.

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